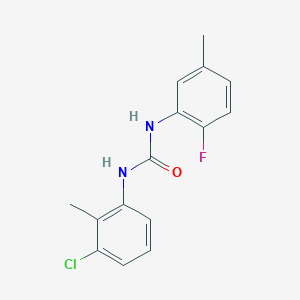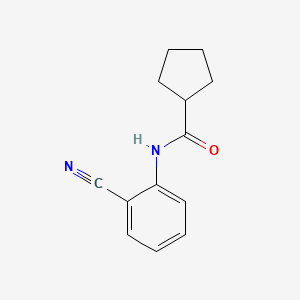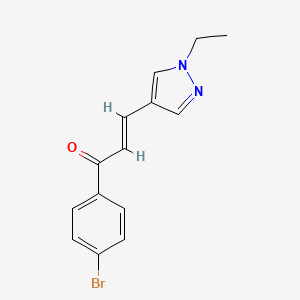
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its effects by inhibiting the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor (VEGF), which are involved in the inflammatory response and tumor growth. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea also disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the expression of COX-2, resulting in a decrease in inflammation. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines and induce apoptosis, or programmed cell death. In addition, N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea in lab experiments is its high potency and selectivity, which allows for the specific targeting of certain enzymes and proteins. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea. One area of interest is its potential use in the development of new anti-inflammatory and anti-tumor drugs. Another area of interest is its potential use as a pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea and its potential side effects.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea can be synthesized using a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine and 2-fluoro-5-methylphenylisocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs. N-(3-chloro-2-methylphenyl)-N'-(2-fluoro-5-methylphenyl)urea has also been studied for its potential use in agriculture as a pesticide.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-9-6-7-12(17)14(8-9)19-15(20)18-13-5-3-4-11(16)10(13)2/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFSDADGTVUJEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-(2-fluoro-5-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)

![3-(4-fluorobenzyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5296884.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)